N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide
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Overview
Description
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a morpholine ring, a butyne chain, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide and solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium azide, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and morpholine derivatives, such as:
- N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- N-(penta-2,4-diyn-1-yl)benzene-1-sulfonamide .
Uniqueness
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide is unique due to its combination of a morpholine ring and a butyne chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonamides may not be as effective .
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-2-3-12-18(15,16)13-6-4-5-7-14-8-10-17-11-9-14/h13H,2-3,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGJQUAVAGROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC#CCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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